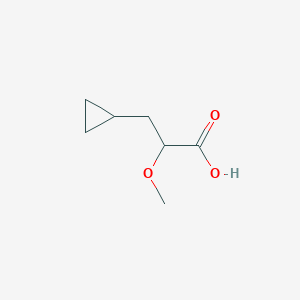
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C13H15F3O2 and a molecular weight of 260.25 . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a trifluoromethoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropyl group provides rigidity to the molecule, which can influence its overall conformation and interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1-(4-methoxyphenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-fluorophenyl)cyclopropyl)methanol
- (2,2-Dimethyl-1-(4-chlorophenyl)cyclopropyl)methanol
Uniqueness
(2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)cyclopropyl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C13H15F3O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
[2,2-dimethyl-1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H15F3O2/c1-11(2)7-12(11,8-17)9-3-5-10(6-4-9)18-13(14,15)16/h3-6,17H,7-8H2,1-2H3 |
InChI Key |
NJCCWPMEBMEEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(CO)C2=CC=C(C=C2)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


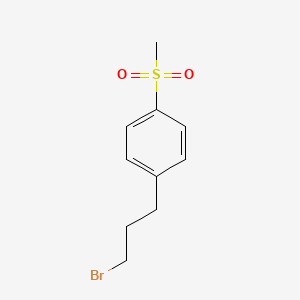
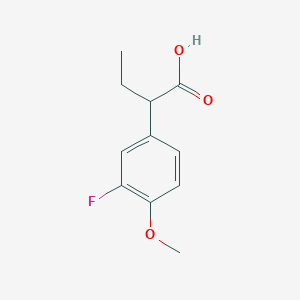
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
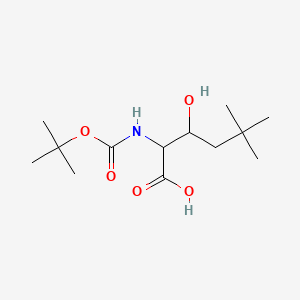
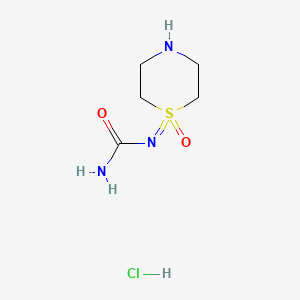

![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
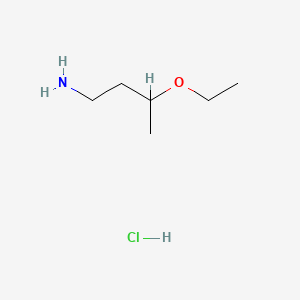
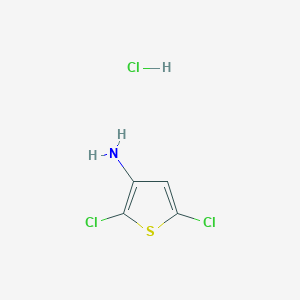
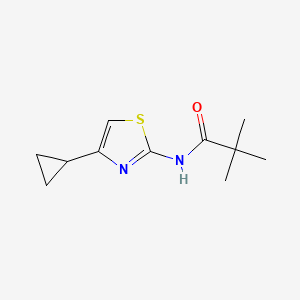
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

